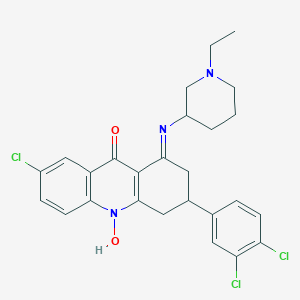
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and receptors in the body, which could potentially lead to therapeutic benefits.
Biochemische Und Physiologische Effekte
Studies have shown that 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one may have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, which could potentially be beneficial for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one in lab experiments is its unique chemical properties, which make it a useful tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one. Some possible areas of investigation include further studies on its mechanism of action, as well as its potential therapeutic benefits for the treatment of various diseases. Additionally, future research could focus on developing new synthetic compounds based on the structure of 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one, which could have even greater potential for scientific research.
Synthesemethoden
The synthesis of 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one involves the reaction of 3,4-dichloroaniline with 1-ethylpiperidin-3-ylamine to form an intermediate compound. This intermediate is then reacted with 7-chloro-10-hydroxy-3,4-dihydro-2H-acridin-9-one to form the final product.
Wissenschaftliche Forschungsanwendungen
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one has been extensively studied for its potential applications in scientific research. This compound has been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
144128-42-7 |
|---|---|
Produktname |
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one |
Molekularformel |
C26H26Cl3N3O2 |
Molekulargewicht |
518.9 g/mol |
IUPAC-Name |
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C26H26Cl3N3O2/c1-2-31-9-3-4-18(14-31)30-22-11-16(15-5-7-20(28)21(29)10-15)12-24-25(22)26(33)19-13-17(27)6-8-23(19)32(24)34/h5-8,10,13,16,18,34H,2-4,9,11-12,14H2,1H3 |
InChI-Schlüssel |
YAYGKGUWCYVNQE-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
Kanonische SMILES |
CCN1CCCC(C1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
Synonyme |
(1E)-7-Chloro-3-(3,4-dichlorophenyl)-1-[(1-ethyl-3-piperidinyl)imino]- 10-hydroxy-1,3,4,10-tetrahydro-9(2H)-acridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
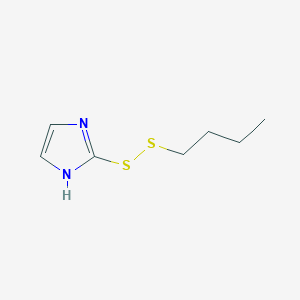
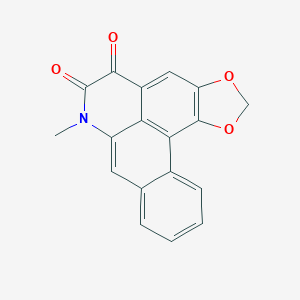
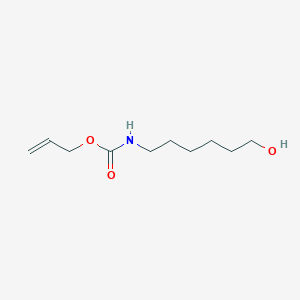
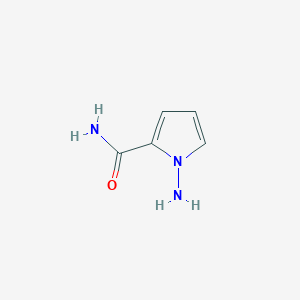
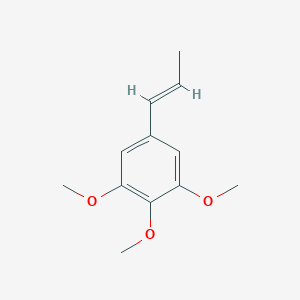
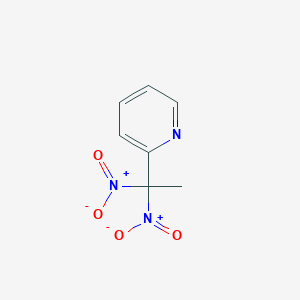
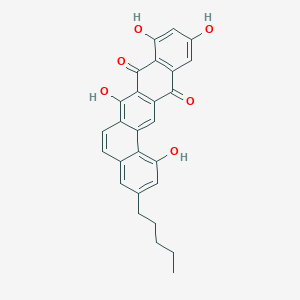
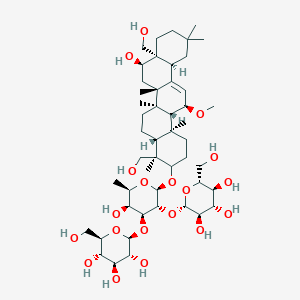
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)
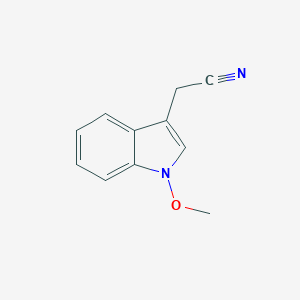
![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)